Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a chlorophenyl group, and a fluorobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Properties
Molecular Formula |
C20H18ClFN2O5S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)15-9-7-14(22)8-10-15)23-20(26)24-18(17)12-3-5-13(21)6-4-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26) |
InChI Key |
TWIVXBPXSYYHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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